
1-(Chloromethyl)-3-methylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a methyl group
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-3-methylcyclobutane can be achieved through several routes. One common method involves the chloromethylation of 3-methylcyclobutane. This reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are generally mild, and the process can be carried out at low temperatures to ensure high yields .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize similar reaction conditions but are optimized for large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
1-(Chloromethyl)-3-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 3-methylcyclobutanemethanol.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-methylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a cyclobutane moiety.
Material Science: It is utilized in the production of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.
Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and agrochemicals, where its unique structure imparts desirable characteristics to the final products.
Mecanismo De Acción
The mechanism by which 1-(Chloromethyl)-3-methylcyclobutane exerts its effects is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group (chlorine) are both partially bonded to the carbon atom.
In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products such as alcohols or carboxylic acids. The specific molecular targets and pathways involved in these reactions depend on the nature of the oxidizing agent and the reaction conditions.
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-methylcyclobutane can be compared to other similar compounds, such as:
1-(Chloromethyl)cyclobutane: Lacks the methyl group on the cyclobutane ring, resulting in different reactivity and applications.
3-Methylcyclobutanemethanol: The hydroxyl derivative of this compound, which has different chemical properties and uses.
1-(Bromomethyl)-3-methylcyclobutane: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C6H11Cl |
|---|---|
Peso molecular |
118.60 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-methylcyclobutane |
InChI |
InChI=1S/C6H11Cl/c1-5-2-6(3-5)4-7/h5-6H,2-4H2,1H3 |
Clave InChI |
KPPMYBDVIXWIME-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




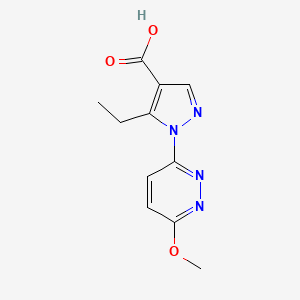
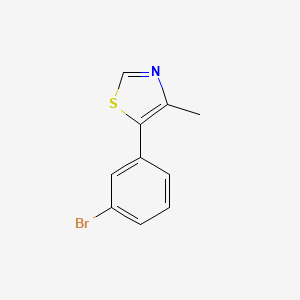

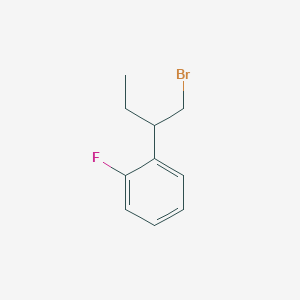
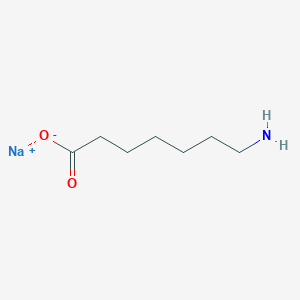
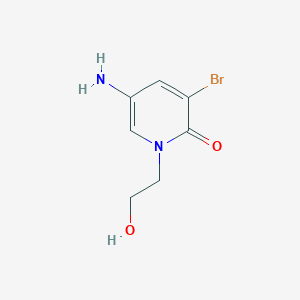
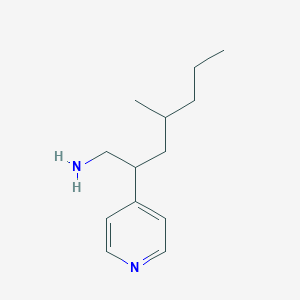
![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)


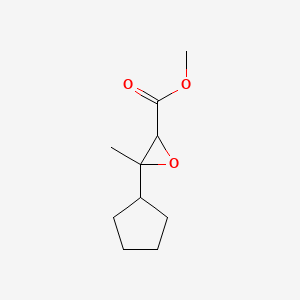
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
